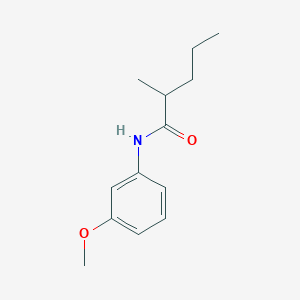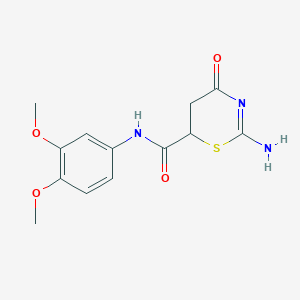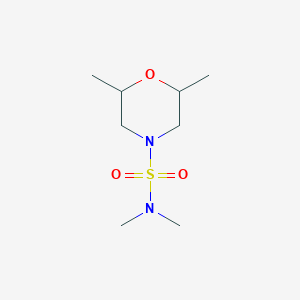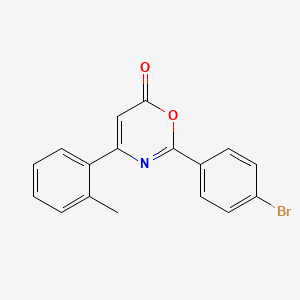
N-(2-methoxy-1-methylethyl)-3-methyl-4-nitrobenzamide
Overview
Description
N-(2-methoxy-1-methylethyl)-3-methyl-4-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 261.27 g/mol.
Mechanism of Action
The mechanism of action of N-(2-methoxy-1-methylethyl)-3-methyl-4-nitrobenzamide in cancer cells involves the inhibition of the PI3K/Akt/mTOR pathway. This pathway is involved in cell growth and survival, and its dysregulation is often observed in cancer cells. This compound inhibits this pathway by binding to the ATP-binding site of mTOR, which is a key component of the pathway. Inhibition of this pathway leads to the induction of apoptosis and inhibition of angiogenesis. The mechanism of action of this compound in inflammation involves the inhibition of the NF-κB pathway. This pathway is involved in the production of pro-inflammatory cytokines, and its dysregulation is often observed in inflammatory diseases. This compound inhibits this pathway by blocking the activation of IKKβ, which is a key component of the pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. Inflammatory cells, this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal studies, this compound has been found to have a low toxicity profile and does not cause any significant adverse effects.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-1-methylethyl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also soluble in organic solvents, which makes it easy to handle and use in experiments. This compound has a low toxicity profile, which makes it safe to use in animal studies. However, this compound also has some limitations. It is not water-soluble, which limits its use in aqueous environments. It is also relatively expensive compared to other compounds.
Future Directions
There are several future directions for the study of N-(2-methoxy-1-methylethyl)-3-methyl-4-nitrobenzamide. In medicine, this compound could be further studied for its potential use as a cancer treatment. It could also be studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In agriculture, this compound could be further studied for its potential use as a herbicide. It could also be studied for its potential use in the control of plant diseases. In materials science, this compound could be further studied for its potential use as a building block for the synthesis of new materials with specific properties.
In conclusion, this compound is a chemical compound that has potential applications in various fields. It is easy to synthesize, has a low toxicity profile, and has been found to have anticancer and anti-inflammatory properties. Further studies are needed to explore its full potential in medicine, agriculture, and materials science.
Scientific Research Applications
N-(2-methoxy-1-methylethyl)-3-methyl-4-nitrobenzamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to have anticancer and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to be effective in controlling the growth of weeds without affecting the growth of crops. In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials with specific properties.
properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-6-10(4-5-11(8)14(16)17)12(15)13-9(2)7-18-3/h4-6,9H,7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUUOKOYUOOBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)COC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-ethoxyphenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3953448.png)
![methyl 3-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3953453.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953455.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3953459.png)



![ethyl 3-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B3953489.png)
![3-[(4-chlorophenyl)thio]-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3953493.png)

![3-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B3953510.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3953517.png)